(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid
Overview
Description
“(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid” is a chemical compound. It contains a total of 35 bonds, including 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amine, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the use of Grignard reagents, which are made by adding a halogenoalkane to small bits of magnesium in a flask containing ethoxyethane . A detailed investigation of boron-catalysed amidation reactions, through the study of the interaction between amines/carboxylic acids and borinic acids, boronic acids, and boric acid, has been carried out .Molecular Structure Analysis
The molecular structure of “(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid” includes a six-membered ring, a carboxylic acid group, a tertiary amine group, and a hydroxyl group .Chemical Reactions Analysis
The compound may undergo addition-elimination reactions, which are common for aldehydes and ketones . Boron-catalysed direct amidation reactions have also been studied, with new alternatives proposed to the generally accepted monoacyloxyboron mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as amine and ester formulations of 2,4-D, have been studied . These formulations have their own advantages and trade-offs .Scientific Research Applications
Biosynthesis of L-Phenylalanine
L-2,4-Dimethylphenylalanine can be synthesized from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol . This process involves two modules: the first converts aromatic precursors and glycine into phenylpyruvate, a key precursor for L-phenylalanine. The second module catalyzes the conversion of phenylpyruvate to L-phenylalanine . This systematic bioconversion process provides a potential bio-based strategy for the production of high-value L-phenylalanine from low-cost starting materials .
Production of L-Phenylalanine from Benzyl Alcohol
The biosynthesis process of L-phenylalanine from benzyl alcohol is a cofactor self-sufficient system that doesn’t require any additional reductant . This opens up new possibilities for the cost-effective production of L-phenylalanine .
Industrial Applications
L-phenylalanine, which can be synthesized from L-2,4-Dimethylphenylalanine, has multiple industrial applications. It is extensively used in dietary supplements, feed, cosmetics, and chemical industries .
Pharmaceutical Applications
L-phenylalanine is widely used in the synthesis of pharmaceutically active compounds, such as cephalosporin antibiotics, anticancer metallodrugs, and HIV protease inhibitors . This results in a worldwide steadily increasing demand for L-phenylalanine .
Microbial Synthesis
The methylotrophic bacterium B. methylicum can adapt to the maximal concentration of deuterium in the growth medium with 98% (v/v) 2H2O and 2% (v/v) [2H]MeOH, and biosynthesize deuterium labeled L-phenylalanine with different levels of isotopic enrichment .
Chemical Properties
L-2,4-Dimethylphenylalanine has a molecular weight of 193.25 and a melting point of 273-279°C . It is a white solid that can be stored at 0-8°C .
Mechanism of Action
L-2,4-Dimethylphenylalanine, also known as (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid or 2,4-Dimethyl-L-Phenylalanine, is a compound with a molecular weight of 193.25 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known that phenylalanine, a similar compound, plays a crucial role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine .
Mode of Action
The antidepressant effects of l-phenylalanine, a related compound, are thought to be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are associated with antidepressant effects .
Biochemical Pathways
Phenylalanine is known to be involved in the production of dopamine, a neurotransmitter that plays a significant role in mood regulation and the reward system .
Pharmacokinetics
It is known that the compound has a molecular weight of 19325 , which may influence its bioavailability.
Result of Action
It is known that phenylalanine, a related compound, is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain, keeps you awake and alert, reduces hunger pains, functions as an antidepressant, and helps improve memory .
Action Environment
It is known that the compound should be stored at 0-8°c , indicating that temperature can affect its stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-(2,4-dimethylphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-3-4-9(8(2)5-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWXVRJSLTXWON-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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